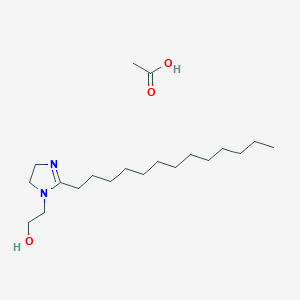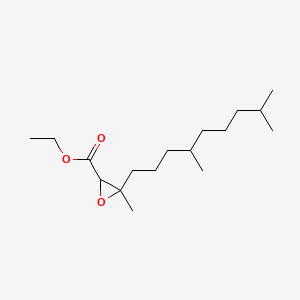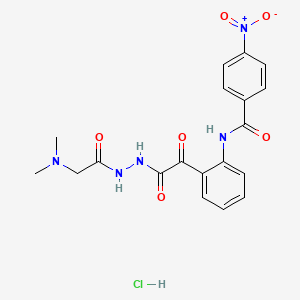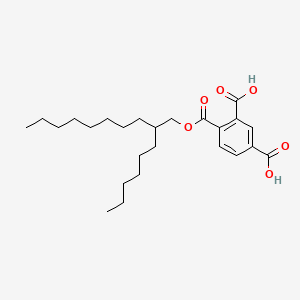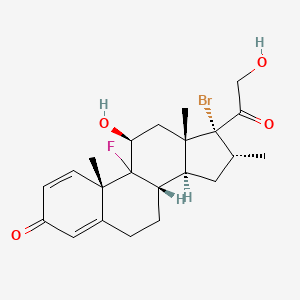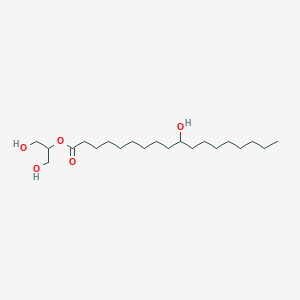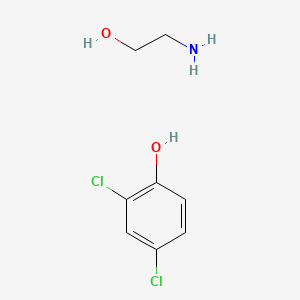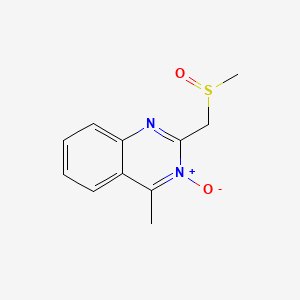
2-Isobutyl-5-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-5-methylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, characterized by the presence of an isobutyl group and a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methylanisole typically involves the alkylation of anisole derivatives. One common method is the Friedel-Crafts alkylation, where anisole reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyl-5-methylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the aromatic ring makes it more reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include more saturated hydrocarbons.
Applications De Recherche Scientifique
2-Isobutyl-5-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-5-methylanisole involves its interaction with specific molecular targets and pathways. The methoxy group on the aromatic ring enhances its reactivity, allowing it to participate in various biochemical reactions. The isobutyl and methyl groups contribute to its unique chemical properties, influencing its interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole: A simpler derivative with only a methoxy group attached to the aromatic ring.
2-Isobutyl-5-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Isobutyl-5-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
Uniqueness
2-Isobutyl-5-methylanisole is unique due to the presence of both isobutyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and applications. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
94291-45-9 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-1-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3 |
Clé InChI |
ITCLFWJTLBAMIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


